"physical and chemical properties of 1,3-Dibromo-2,4-difluoro-5-nitrobenzene"
"physical and chemical properties of 1,3-Dibromo-2,4-difluoro-5-nitrobenzene"
The following technical guide details the chemical, physical, and synthetic profile of 1,3-Dibromo-2,4-difluoro-5-nitrobenzene (CAS: 1805121-16-7). This document is structured to support researchers in medicinal chemistry and process development who utilize this compound as a scaffold for orthogonal functionalization.
Intermediate Profile & Reactivity Guide
Executive Summary
1,3-Dibromo-2,4-difluoro-5-nitrobenzene is a highly functionalized aromatic building block characterized by its dense halogenation pattern and strong electron-withdrawing nitro group. Its value in drug discovery lies in its orthogonal reactivity :
-
Site-Selective
: The C4-fluorine is highly activated by the ortho-nitro group, allowing rapid nucleophilic substitution. -
Cross-Coupling Potential: The two bromine atoms (at C1 and C3) remain intact during mild
conditions, available for subsequent palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig).
This guide provides the necessary data to handle, synthesize, and derivatize this molecule efficiently.
Chemical Identity & Physical Properties[1][2]
| Parameter | Specification |
| IUPAC Name | 1,3-Dibromo-2,4-difluoro-5-nitrobenzene |
| CAS Registry Number | 1805121-16-7 |
| Molecular Formula | |
| Molecular Weight | 316.89 g/mol |
| SMILES | C1(=C(C(=C(C(=C1Br)F)Br)F)[O-]) |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | Estimated:[1][2] 45–55 °C (Based on structural analogs [1]) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Stability | Stable under ambient conditions; light-sensitive (store in amber vials) |
Structural Analysis
The molecule features a "crowded" benzene ring. The steric encumbrance of the two bromine atoms flanking the C2-fluorine renders the C2 position kinetically inert to nucleophilic attack, despite the inductive withdrawal. Conversely, the C4-fluorine is sterically accessible and electronically primed by the ortho-nitro group.
Synthetic Route & Manufacturing
The synthesis of 1,3-dibromo-2,4-difluoro-5-nitrobenzene is typically achieved via the electrophilic nitration of its precursor, 1,3-dibromo-2,4-difluorobenzene .
Synthesis Workflow (DOT Diagram)
Figure 1: Electrophilic aromatic substitution pathway for the nitration of the dibromo-difluoro precursor.
Detailed Experimental Protocol
Note: This protocol is adapted from standard nitration procedures for deactivated polyhalogenated benzenes [2].
Reagents:
-
1,3-Dibromo-2,4-difluorobenzene (1.0 eq)
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
)[3][1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, charge concentrated
(5 volumes relative to substrate). Cool to 0 °C using an ice/salt bath. -
Substrate Addition: Add 1,3-dibromo-2,4-difluorobenzene portion-wise. Ensure the suspension is vigorously stirred.
-
Nitration: Add fuming
(1.1 eq) dropwise over 30 minutes.-
Critical Control: Do not allow the internal temperature to exceed 10 °C. Higher temperatures promote dinitration or decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes). The product will precipitate as a solid.
-
Workup: Filter the solid, wash copiously with cold water to remove acid traces, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or Heptane if necessary to remove regioisomers.
Reactivity Profile & Mechanism
The utility of this compound is defined by its Regioselective Nucleophilic Aromatic Substitution (
Mechanistic Logic
In
-
Leaving Group Ability: Fluorine > Bromine (due to high electronegativity stabilizing the transition state).
-
Activation: The Nitro group at C5 activates the ortho (C4) and para (C2) positions.
-
Steric Gating: The C2 position is shielded by two bulky bromine atoms (C1, C3). The C4 position is shielded by only one bromine (C3) and one nitro group (C5).
-
Result: Nucleophiles (amines, thiols, alkoxides) attack exclusively at C4 , displacing the fluorine.
Reaction Pathway Diagram (DOT)
Figure 2: Regioselective
Application in Drug Design
This scaffold is ideal for synthesizing Kinase Inhibitors (e.g., EGFR inhibitors) where the aromatic core requires specific halogenation patterns to fit hydrophobic pockets [3].
-
Step 1: Displace C4-F with a functional amine (solubilizing group or pharmacophore).
-
Step 2: Use C1-Br or C3-Br for Suzuki coupling to attach heteroaryl tails.
Handling, Safety, & Stability
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station is mandatory. |
| STOT-SE | May cause respiratory irritation (H335) | Handle only in a fume hood. |
| Reactivity | Potential shock sensitivity (Nitro compounds) | Do not heat dry solids excessively; avoid metal spatulas if purity is unknown. |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is potentially hygroscopic and light-sensitive.
References
-
Sigma-Aldrich. (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene Safety Data Sheet. Retrieved from
- Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. (General protocol reference for polyfluoro-nitrobenzene substitution).
-
BenchChem. (2025).[4] The Synthetic Versatility of 1,3-Dibromo-5-nitrobenzene: A Technical Guide. Retrieved from
-
PubChem. (2025). 1,3-Dibromo-5-nitrobenzene Compound Summary. Retrieved from
-
001Chemical. (2025).[4][5] CAS 1805121-16-7 Product Entry.[6] Retrieved from
